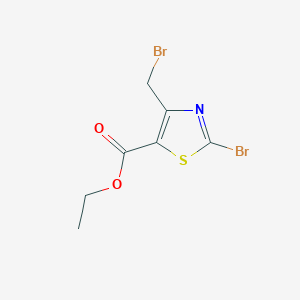
Ethyl 2-bromo-4-(bromomethyl)thiazole-5-carboxylate
Descripción general
Descripción
“Ethyl 2-bromo-4-(bromomethyl)thiazole-5-carboxylate” is a chemical compound with the empirical formula C7H8BrNO2S . It is a halogenated heterocycle .
Molecular Structure Analysis
The molecular weight of “this compound” is 250.11 . The InChI key is CFBIOWPDDZPIDP-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“this compound” is a solid at 20°C . Its melting point is between 65-69°C . It is slightly soluble in methanol .Aplicaciones Científicas De Investigación
Synthesis Methods
Ethyl 2-bromo-4-(bromomethyl)thiazole-5-carboxylate has been synthesized using various methods. One approach involves the synthesis of ethyl 2-amino-thiazole-4-carboxylate with thiourea and ethyl bromopyruvate, followed by a reaction with DMSO and sodium nitrite, and finally saponification to produce 2-bromo-thiazole-4-carboxylic acid (Zhou Zhuo-qiang, 2009). Another method includes synthesizing novel 2-amino-1,3-thiazole-5-carboxylates via ultrasonic and thermally mediated nucleophilic displacement of bromide from ethyl 2-bromo-1,3-thiazole-5-carboxylate (Luke A. Baker, Craig M. Williams, 2003).
Chemical Reactions and Characterization
This compound has been used in reactions with various nucleophiles, leading to the synthesis of compounds like ethyl 2-bromomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate. These reactions often involve substitutions and phosphorylations, indicating the compound's versatility in organic synthesis (R. Maadadi, L. M. Pevzner, M. Petrov, 2016). Moreover, its spectroscopic characterization and crystallographic behavior have been studied in detail, providing insights into its molecular structure and properties (Muhammad Haroon, T. Akhtar, Muhammad Yousuf, M. W. Baig, M. Tahir, Lubna Rasheed, 2018).
Molecular Structure Analysis
Detailed molecular structure analyses have been conducted on derivatives of this compound. These studies involve spectroscopic techniques and density functional theory (DFT) to understand its geometric parameters, vibrational assignments, and chemical shifts. Such analyses are crucial for understanding the compound's potential applications in various fields, including materials science and pharmaceuticals (Muhammad Haroon, M. Khalid, T. Akhtar, M. Tahir, M. U. Khan, Muhammad Saleem, Rifat Jawaria, 2019).
Applications in Antioxidant, Antimicrobial, and Antiviral Studies
Studies have shown that derivatives of this compound exhibit significant antioxidant, antimicrobial, and antiviral properties. These findings suggest potential therapeutic applications, especially in developing new drugs and treatment methods (Muhammad Haroon, T. Akhtar, M. Khalid, Shehbaz Ali, Saniya Zahra, I. Ul Haq, Muhanad Alhujaily, Mabilly C. H. de B. Dias, Ana Cristina Lima Leite, S. Muhammad, 2021).
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary targets of Ethyl 2-bromo-4-(bromomethyl)thiazole-5-carboxylate are currently unknown. This compound is a synthetic intermediate, often used in the synthesis of other complex molecules
Mode of Action
As a synthetic intermediate, its primary role is likely in the formation of more complex molecules through various chemical reactions .
Biochemical Pathways
Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . .
Pharmacokinetics
As a synthetic intermediate, it is primarily used in laboratory settings for the synthesis of other compounds
Result of Action
As a synthetic intermediate, its primary role is in the formation of more complex molecules . The effects of these resultant compounds would depend on their specific structures and properties.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemicals. For instance, the compound should be stored in an inert atmosphere at temperatures between 2-8°C . .
Propiedades
IUPAC Name |
ethyl 2-bromo-4-(bromomethyl)-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Br2NO2S/c1-2-12-6(11)5-4(3-8)10-7(9)13-5/h2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJYMCHJJYZQLFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)Br)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B2453175.png)
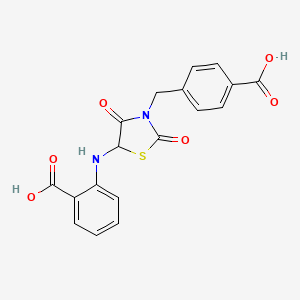
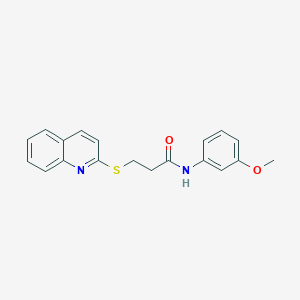
![N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2453181.png)
![2-{[(2,5-Dimethoxyphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B2453182.png)

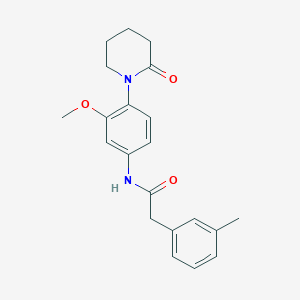


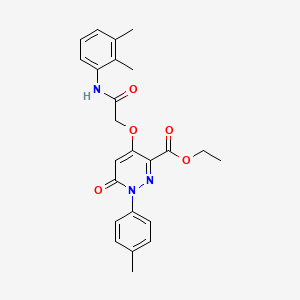
![8-Benzyl-2-oxa-8-aza-spiro[4.5]decan-1-one](/img/structure/B2453190.png)


![2-[3-(4-chlorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2453194.png)